tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane is an organosilicon compound with the molecular formula C14H24INO4Si. This compound is characterized by the presence of a tert-butyl group, an iodo group, a nitrophenoxy group, and a dimethylsilane moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodo-5-nitrophenol and tert-butyl[2-(2-hydroxyethoxy)dimethylsilane.
Reaction Conditions: The reaction between 2-iodo-5-nitrophenol and tert-butyl[2-(2-hydroxyethoxy)dimethylsilane is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Analyse Chemischer Reaktionen
tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Wissenschaftliche Forschungsanwendungen
tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodo group can undergo nucleophilic substitution, while the nitro group can be reduced to an amino group. These transformations enable the compound to act as a versatile intermediate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane can be compared with other similar compounds, such as:
tert-Butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane: This compound lacks the nitrophenoxy group and has different reactivity and applications.
tert-Butyl[2-(2-iodoethoxy)dimethylsilane: This compound has a simpler structure and is used in different synthetic applications.
tert-Butyl[2-(2-iodo-4-nitrophenoxy)ethoxy]dimethylsilane: This compound has a similar structure but with a different substitution pattern on the phenoxy ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in organic synthesis.
Eigenschaften
CAS-Nummer |
874336-02-4 |
---|---|
Molekularformel |
C14H22INO4Si |
Molekulargewicht |
423.32 g/mol |
IUPAC-Name |
tert-butyl-[2-(2-iodo-5-nitrophenoxy)ethoxy]-dimethylsilane |
InChI |
InChI=1S/C14H22INO4Si/c1-14(2,3)21(4,5)20-9-8-19-13-10-11(16(17)18)6-7-12(13)15/h6-7,10H,8-9H2,1-5H3 |
InChI-Schlüssel |
IAZAUBCTYCKRLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=C(C=CC(=C1)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.